![molecular formula C10H20F2SSi B14339215 Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane CAS No. 103765-75-9](/img/structure/B14339215.png)
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane is an organosilicon compound characterized by the presence of silicon bonded to three ethyl groups and a difluoroethenyl group substituted with an ethylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane typically involves the reaction of triethylsilane with a suitable difluoroethenyl precursor. One common method is the hydrosilylation of 2-(ethylsulfanyl)-1,2-difluoroethene using triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (typically around 80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoroethenyl group can be reduced to form the corresponding ethylsulfanyl ethane using reducing agents like lithium aluminum hydride.
Substitution: The silicon-ethyl bonds can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl ethane.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane has several applications in scientific research:
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen and silicon-carbon bonds. The compound can act as a reducing agent, a hydrosilylation reagent, and a precursor for the formation of silyl ethers. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler analog with three ethyl groups bonded to silicon, commonly used as a reducing agent.
Triethyl[2-(methylsulfanyl)-1,2-difluoroethenyl]silane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Triethyl[2-(ethylsulfanyl)-1,2-dichloroethenyl]silane: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane is unique due to the presence of both ethylsulfanyl and difluoroethenyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
103765-75-9 |
|---|---|
Formule moléculaire |
C10H20F2SSi |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
triethyl-(2-ethylsulfanyl-1,2-difluoroethenyl)silane |
InChI |
InChI=1S/C10H20F2SSi/c1-5-13-9(11)10(12)14(6-2,7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
FBTPOKSGPWPHHI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(=C(F)SCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)

![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)


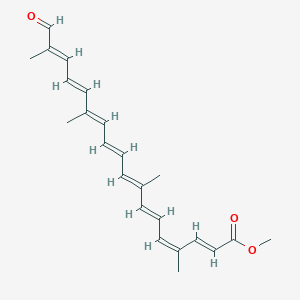
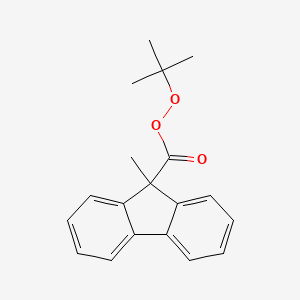
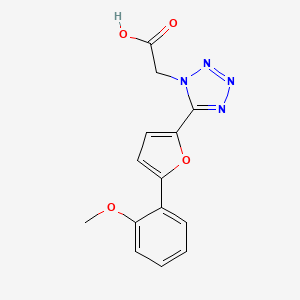

![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
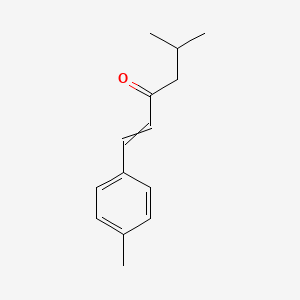
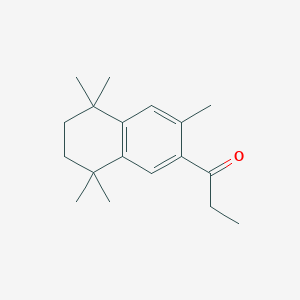
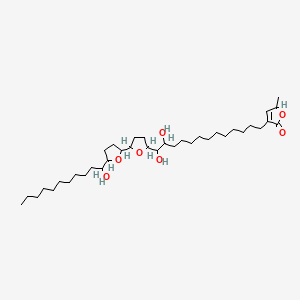
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
